

Protocol for the synthesis of Rivastigmine from (S)-3-(1-Aminoethyl)phenol

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

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Application Note: Synthesis of Rivastigmine

Protocol for the Carbamoylation of (S)-3-(1-Dimethylaminoethyl)phenol

This document provides a detailed protocol for the synthesis of Rivastigmine, a key therapeutic agent for Alzheimer's disease, from its immediate precursor, (S)-3-(1-Dimethylaminoethyl)phenol.

Introduction

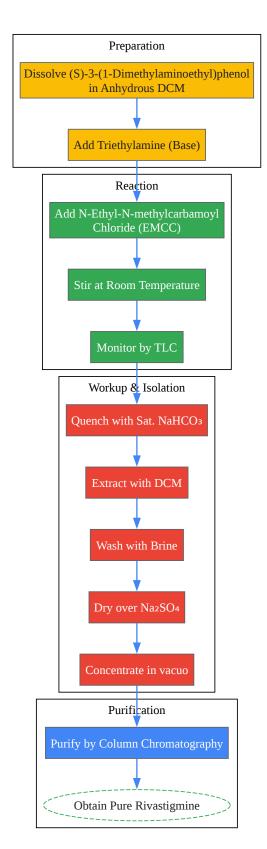
Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. [1] Chemically, it is (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate. The final step in many common synthetic routes is the carbamoylation of the phenolic hydroxyl group of (S)-3-(1-Dimethylaminoethyl)phenol.[1][2] This protocol details the reaction using N-ethyl-N-methylcarbamoyl chloride as the acylating agent in the presence of a suitable base. While several bases can be employed, this guide focuses on a common and effective method using triethylamine in an aprotic solvent, which avoids the use of pyrophoric reagents like sodium hydride.[3]

Reaction Scheme

The synthesis involves the O-acylation of the phenolic precursor with N-ethyl-N-methylcarbamoyl chloride. The base facilitates the deprotonation of the phenolic hydroxyl



group, activating it for nucleophilic attack on the carbamoyl chloride.



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References

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